methyl 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylate
Overview
Description
Methyl 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carboxylate is a complex organic compound belonging to the class of bipyrazoles This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with various substituents attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carboxylate typically involves the reaction of 3,5-dimethylpyrazole with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as methanesulfonic acid, and a solvent like methanol. The reaction mixture is refluxed to facilitate the formation of the desired bipyrazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reaction and simplify the workup procedures . Additionally, solvent-less reactions can be employed to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3’-dimethyl-1,1’-diphenyl-1H,1’H-4,4’-bipyrazole-5,5’-diol: Similar structure but with hydroxyl groups instead of carboxylate ester.
1-phenyl-3-methyl-5-pyrazolone: A simpler pyrazole derivative with different substituents.
Uniqueness
Methyl 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carboxylate is unique due to its specific combination of substituents and the presence of a carboxylate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-15(13-9-14(18-17-13)16(21)22-3)11(2)20(19-10)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHMONYJXWOCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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